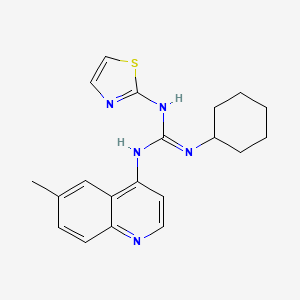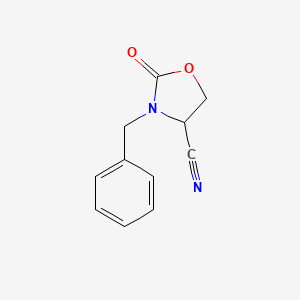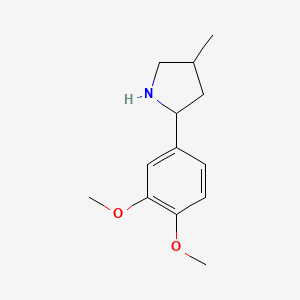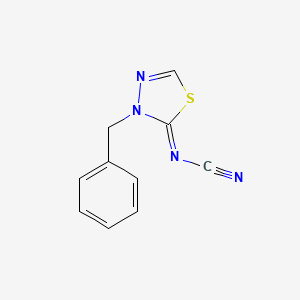![molecular formula C8H3Cl3N2O4S B12895372 6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one CAS No. 19188-82-0](/img/structure/B12895372.png)
6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3H)-one is a chemical compound with the molecular formula C8H3Cl3N2O4S It is known for its unique structure, which includes a benzoxazole ring substituted with a nitro group and a trichloromethylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with carbon disulfide and chloroform in the presence of a base, followed by nitration. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 60-80°C)
Nitration: Using a mixture of concentrated sulfuric acid and nitric acid
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is common in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trichloromethylsulfanyl group can be reduced to a thiol group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: 6-Amino-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3H)-one
Reduction: 6-Nitro-3-(methylthio)-1,3-benzoxazol-2(3H)-one
Substitution: Various substituted benzoxazoles depending on the nucleophile used
Aplicaciones Científicas De Investigación
6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloromethylsulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Nitrobenzoxazole: Lacks the trichloromethylsulfanyl group.
3-[(Trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3H)-one: Lacks the nitro group.
6-Amino-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3H)-one: The nitro group is reduced to an amino group.
Uniqueness
6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3H)-one is unique due to the presence of both the nitro and trichloromethylsulfanyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
| 19188-82-0 | |
Fórmula molecular |
C8H3Cl3N2O4S |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
6-nitro-3-(trichloromethylsulfanyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H3Cl3N2O4S/c9-8(10,11)18-12-5-2-1-4(13(15)16)3-6(5)17-7(12)14/h1-3H |
Clave InChI |
CNUFOIDYECYGLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])OC(=O)N2SC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




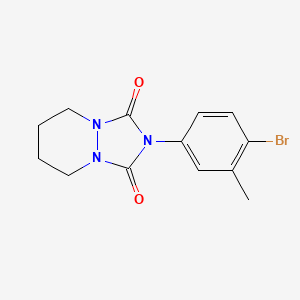
![Benzamide, 2-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-](/img/no-structure.png)
![Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B12895329.png)
